H-D-Leu-Betana HCl
CAS No.: 201995-11-1
Cat. No.: VC0555578
Molecular Formula: C16H21ClN2O
Molecular Weight: 292.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201995-11-1 |
---|---|
Molecular Formula | C16H21ClN2O |
Molecular Weight | 292.81 |
IUPAC Name | (2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride |
Standard InChI | InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1 |
Standard InChI Key | HTHKKWZMEVJWQF-XFULWGLBSA-N |
SMILES | CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Canonical SMILES | CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Introduction
Chemical Structure and Identification
H-D-Leu-Betana HCl, chemically known as (2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide hydrochloride, is a peptide-derived compound with the molecular formula C16H21ClN2O . The "H-D-Leu" portion refers to the free amino D-leucine residue, while "Betana" denotes the beta-naphthylamide group attached to the amino acid via an amide bond. The "HCl" indicates the hydrochloride salt form of the compound.
The compound has a well-defined stereochemistry with one defined stereocenter at the alpha carbon of the D-leucine component, giving it unique three-dimensional properties that distinguish it from its L-isomer counterparts .
Molecular Structure
The molecular structure of H-D-Leu-Betana HCl is characterized by:
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A central D-leucine amino acid with an R-configuration at the alpha carbon
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An isobutyl side chain from the leucine portion
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A beta-naphthylamide group (derived from 2-aminonaphthalene)
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A hydrochloride salt form
This structure can be represented by the following identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | (2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride |
InChI | InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1 |
InChI Key | HTHKKWZMEVJWQF-XFULWGLBSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Isomeric SMILES | CC(C)CC@HN.Cl |
Physical and Chemical Properties
H-D-Leu-Betana HCl possesses several distinctive physical and chemical properties that make it valuable for research applications. These properties have been extensively documented through various analytical techniques.
Basic Physical Properties
Property | Value |
---|---|
Molecular Weight | 292.80 g/mol |
Exact Mass | 292.1342410 g/mol |
Monoisotopic Mass | 292.1342410 g/mol |
Physical State | Solid (powder/crystalline) |
Stereochemistry | One defined stereocenter (R-configuration) |
Topological Polar Surface Area | 55.1 Ų |
Structural Characteristics
Parameter | Value |
---|---|
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 4 |
Heavy Atom Count | 20 |
Formal Charge | 0 |
Complexity | 303 |
Covalently-Bonded Unit Count | 2 |
Defined Atom Stereocenter Count | 1 |
Solubility Profile
The solubility of H-D-Leu-Betana HCl varies across different solvents, which is an important consideration for experimental design in research applications:
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Slightly soluble in chloroform
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Slightly soluble in methanol
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Limited solubility in water and most non-polar solvents
This solubility profile is consistent with its peptide-derived structure, containing both polar and non-polar moieties.
Synthesis and Preparation
The synthesis of H-D-Leu-Betana HCl involves several steps, employing established peptide chemistry techniques to achieve the final product with high purity.
General Synthetic Approach
The synthesis typically follows a multi-step process that includes:
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Protection of the amino group of D-leucine using protective groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl)
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Activation of the carboxylic acid group for efficient coupling
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Coupling reaction with beta-naphthylamine to form the amide bond
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Deprotection of the amino group
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Conversion to the hydrochloride salt form through treatment with HCl
Industrial Production Methods
In industrial settings, the production of H-D-Leu-Betana HCl often utilizes:
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Automated peptide synthesizers for consistent quality
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Solid-phase synthesis techniques for higher yield and purity
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Quality control measures including HPLC, mass spectrometry, and NMR analysis
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Scale-up procedures that maintain the stereochemical integrity of the D-leucine component
Purification Techniques
The final product requires stringent purification to ensure high purity for research applications:
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Reverse-phase HPLC for separation from reaction by-products
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Recrystallization procedures to enhance purity
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Characterization via NMR and mass spectrometry to confirm structural identity
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Analysis for enantiomeric purity to ensure the D-configuration is maintained
Chemical Reactivity
H-D-Leu-Betana HCl can participate in various chemical reactions, primarily through its functional groups:
Functional Group Reactivity
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Amino Group Reactions: The free amino group can undergo typical amine reactions including acylation, alkylation, and formation of Schiff bases
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Amide Bond Stability: The amide bond connecting the D-leucine and beta-naphthylamide portions shows resistance to mild hydrolytic conditions
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Salt Form Interactions: The hydrochloride salt can undergo ion exchange or be converted to the free base form under basic conditions
Stability Profile
The compound exhibits varying stability under different conditions:
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Relatively stable in solid form when stored properly
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May undergo hydrolysis in aqueous solutions over extended periods
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Potentially sensitive to strong oxidizing agents
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Requires storage at cold temperatures (-20°C) for long-term preservation
Applications in Research
H-D-Leu-Betana HCl serves several important functions in biochemical and pharmacological research contexts.
Biochemical Applications
The compound has significant potential as a tool in biochemical research:
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May serve as a substrate in protease activity assays, similar to other chromogenic/fluorogenic peptide derivatives
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Potentially useful in studies examining stereoselectivity of enzymes due to its D-amino acid configuration
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Could function as a reference compound in peptide synthesis and characterization studies
Structure-Activity Relationship Studies
The unique stereochemistry of H-D-Leu-Betana HCl makes it valuable for structure-activity relationship (SAR) studies:
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Comparison with L-amino acid analogs to investigate stereochemical requirements for biological activity
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Exploration of the effects of D-amino acid incorporation on peptide stability and bioavailability
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Investigation of receptor binding specificity differences between D- and L-configurations
Analytical Methods for Characterization
Multiple analytical techniques are employed to characterize H-D-Leu-Betana HCl for research purposes.
Spectroscopic Methods
Technique | Application | Information Provided |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structural verification | Confirms chemical structure and stereochemistry |
Mass Spectrometry (MS) | Molecular weight determination | Validates molecular formula and isotopic pattern |
Infrared Spectroscopy (IR) | Functional group analysis | Identifies characteristic amide, amine, and other bonds |
UV-Visible Spectroscopy | Chromophore analysis | Characterizes the naphthalene group absorbance |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) serves as a crucial tool for:
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Purity assessment (typically requiring >95% purity for research applications)
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Detection of potential synthesis by-products or impurities
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Stability studies under various conditions
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Quality control during production processes
Chiral Analysis
Given the importance of the D-configuration in this compound, specific methods to verify stereochemical purity include:
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Chiral HPLC using appropriate chiral stationary phases
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Polarimetry to measure optical rotation
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Comparison with authentic D- and L-isomer standards
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Circular dichroism spectroscopy for stereochemical verification
Comparison with Related Compounds
H-D-Leu-Betana HCl shares structural similarities with several related compounds that provide context for understanding its properties.
Structural Analogs
Configurational Isomers
The L-isomer of the compound (H-L-Leu-Betana HCl) would differ only in stereochemistry at the alpha carbon, potentially leading to:
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Different binding affinities for enzymes and receptors
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Altered metabolic stability and degradation pathways
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Different solubility properties and crystallization behavior
Future Research Directions
Based on the current understanding of H-D-Leu-Betana HCl, several promising research directions emerge:
Enzymatic Studies
Further investigation could focus on:
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Specificity profiles with various proteases
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Kinetic parameters for enzyme-substrate interactions
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Development of enzyme inhibition assays using this compound as a substrate
Medicinal Chemistry Applications
Potential applications in medicinal chemistry include:
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Serving as a building block for peptide-based drug design
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Structure-activity relationship studies for drug development
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Investigation of D-amino acid incorporation for improved peptide drug stability
Methodological Advances
Advances in analytical and synthetic methodology could enhance:
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More efficient synthetic routes with higher yields
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Improved characterization techniques for purity assessment
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Novel applications in biochemical and pharmacological research
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